molecular formula C8H6BrF3 B2528794 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene CAS No. 2092187-66-9

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene

Cat. No.: B2528794
CAS No.: 2092187-66-9
M. Wt: 239.035
InChI Key: GPLIZINGWXDOFR-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H6BrF2. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIZINGWXDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-2-fluoro-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming difluoromethyl-fluoro-methylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 4-(difluoromethyl)-2-fluoro-3-methylphenol or 4-(difluoromethyl)-2-fluoro-3-methylamine.

    Oxidation: Formation of 4-(difluoromethyl)-2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 4-(difluoromethyl)-2-fluoro-3-methylbenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene depends on the specific application and the target molecule. In general, the presence of halogen atoms (bromine and fluorine) can influence the reactivity and stability of the compound. The bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-2-fluoro-4-methylbenzene
  • 1-Bromo-4-(trifluoromethyl)benzene

Uniqueness: 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The presence of both fluorine and bromine atoms also makes it a valuable intermediate in the synthesis of complex organic molecules .

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